![molecular formula C23H19FN4O3 B2760416 methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105202-06-9](/img/structure/B2760416.png)
methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that many similar compounds target enzymes or receptors involved in cellular processes .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may bind to its target, causing a conformational change that affects the target’s function
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailabilityThey may be metabolized by liver enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits an enzyme, it could lead to decreased production of a certain molecule within the cell
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective at specific pH levels or temperatures
Biologische Aktivität
Methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound features several key structural components:
- Methyl benzoate moiety : Provides a hydrophobic environment that may enhance membrane permeability.
- Cyclopropyl group : Known for its unique strain and electronic properties, which can influence biological activity.
- Pyrazolo[3,4-d]pyridazin core : This heterocyclic structure is associated with various pharmacological activities.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:
- Enzymatic inhibition : The compound may interact with kinases such as fibroblast growth factor receptors (FGFRs), which are critical in cancer signaling pathways .
- Signal transduction modulation : It may influence pathways related to oxidative stress and apoptosis, thereby affecting cell survival and proliferation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazolo[3,4-d]pyridazin derivatives can inhibit the proliferation of various cancer cell lines. For instance, compound 10h demonstrated an impressive tumor growth inhibition (TGI) of 91.6% in xenograft models at a dose of 50 mg/kg .
Compound | Target | IC50 (nmol/L) | TGI (%) |
---|---|---|---|
10h | FGFR1 | 114.5 | 91.6 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes through enzyme inhibition or membrane disruption .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Modifications on the pyrazolo[3,4-d]pyridazin core can significantly alter potency. For example, replacing certain groups can lead to decreased inhibitory activity against FGFRs or other targets .
Modification | Effect on Activity |
---|---|
Cyclopropyl substitution | Enhances potency against FGFR |
Benzofuran replacement | Reduces inhibitory activity |
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and evaluated for their anticancer effects. Compounds with specific substitutions showed enhanced selectivity and potency against FGFR dysregulation in cancer cells .
- Antimicrobial Screening : A study focused on the antimicrobial properties of related compounds demonstrated selective activity against drug-resistant strains while maintaining low toxicity in normal cells .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazolo derivatives, including those similar to methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, have been studied for their anticancer properties. Research indicates that pyrazolo compounds can inhibit key protein kinases involved in cancer progression. For instance, studies have shown that certain pyrazolo derivatives can effectively target eukaryotic protein kinases, leading to reduced tumor cell proliferation and enhanced apoptosis in various cancer cell lines, including breast and colorectal cancers .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Pyrazolo derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. For example, specific pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, which are critical pathogens in clinical settings. The dual action of these compounds—anticancer and antibacterial—could be particularly beneficial for cancer patients who are at increased risk of infections due to immunosuppression from treatments .
Central Nervous System (CNS) Effects
Another area of research involves the potential CNS effects of pyrazolo derivatives. Some studies suggest that these compounds may act as selective inhibitors of phosphodiesterase enzymes, which play a crucial role in regulating intracellular signaling pathways in neurons. This mechanism opens avenues for developing treatments for neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia .
Antiviral Activity
Recent investigations into pyrazolo compounds have highlighted their antiviral properties as well. Certain derivatives have been found to exhibit inhibitory effects against viruses like Zika virus and adenovirus. This suggests that the structural characteristics of this compound could be leveraged in the design of new antiviral agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple synthetic steps that can influence its biological activity. Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy and selectivity of this compound against targeted biological pathways. Studies suggest that modifications to the cyclopropyl group or the benzoate moiety can significantly impact the compound's potency and spectrum of activity against various disease models .
Eigenschaften
IUPAC Name |
methyl 4-[[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-31-23(30)16-4-2-14(3-5-16)13-27-22(29)21-19(20(26-27)15-6-7-15)12-25-28(21)18-10-8-17(24)9-11-18/h2-5,8-12,15H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDJCFGSWJBWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.